molecular formula C10H6Cl2N2 B12821224 3,3'-Dichloro-2,2'-bipyridine

3,3'-Dichloro-2,2'-bipyridine

Cat. No.: B12821224
M. Wt: 225.07 g/mol
InChI Key: OVLLDIFWPZHRRQ-UHFFFAOYSA-N
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Description

3,3'-Dichloro-2,2'-bipyridine (CAS 97033-27-7) is a halogen-substituted bipyridine compound that serves as a versatile precursor and building block in advanced chemical research and development. With the molecular formula C10H6Cl2N2 and a molecular weight of 225.07 , this compound is characterized by its two chlorine atoms positioned on the 3,3'-carbon atoms of the bipyridine scaffold, which creates unique electronic and steric properties ideal for further functionalization. This compound is a valuable ligand in coordination chemistry, where its structure can be utilized to create novel metal complexes for catalytic and materials applications. Research into analogous bipyridine-ruthenium complexes highlights their significant potential in areas such as anticancer and antibacterial studies, demonstrating the broad utility of functionalized bipyridines in developing new therapeutic agents . Furthermore, the 3,3'-bipyridine scaffold is a key intermediate in the synthesis of more complex chiral molecules, including those that can act as chiral chalcogen bond donors in the emerging field of organocatalysis . The presence of chlorine atoms makes it an excellent substrate for cross-coupling reactions, allowing researchers to synthesize sophisticated ligands and organic materials. Researchers value this compound for its role in creating coordination polymers and Metal-Organic Frameworks (MOFs), as well as in the development of supramolecular structures driven by non-covalent interactions . Store this product sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

3-chloro-2-(3-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H6Cl2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H

InChI Key

OVLLDIFWPZHRRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)Cl)Cl

Origin of Product

United States

Coordination Chemistry of 3,3 Dichloro 2,2 Bipyridine Ligands

General Coordination Modes and Chelation Principles

Formation of Metal Complexes with Transition Metals

Detailed research findings on the formation of metal complexes between 3,3'-dichloro-2,2'-bipyridine and the specified transition metals are scarce in the available literature. The following sections reflect the limited information available for each metal.

Ruthenium Complexes

No specific studies on the synthesis or characterization of ruthenium complexes containing the this compound ligand were found in the search results. Research on ruthenium bipyridine complexes has predominantly focused on other derivatives, such as 3,3'-dicarboxy-2,2'-bipyridine and the unsubstituted 2,2'-bipyridine (B1663995). pensoft.netpensoft.net

Palladium Complexes

There is no available information in the searched literature regarding the formation or structure of palladium complexes with this compound. Studies on palladium-bipyridine systems have centered on ligands like 2,2'-bipyridine-3,3'-dicarboxylic acid. researchgate.net

Copper Complexes

Specific information on copper complexes with this compound is not present in the available search results. The literature describes complexes with the parent 2,2'-bipyridine or other substituted versions. orientjchem.orgnih.gov

Rhenium Complexes

No documented synthesis or structural analysis of rhenium complexes specifically with the this compound ligand could be located in the provided search results. Research on rhenium-bipyridine complexes often involves other isomers, such as 4,4'-dichloro-2,2'-bipyridine (B155489).

Molybdenum Complexes

There are no specific findings in the searched literature concerning the formation of molybdenum complexes with this compound. The existing research on molybdenum-bipyridine complexes involves ligands like 4,4'-dimethyl-2,2'-bipyridyl and the unsubstituted 2,2'-bipyridine. ua.ptcambridge.orgrsc.orgacs.org

Nickel Complexes

Nickel(II) complexes featuring bipyridine ligands are of significant interest for their catalytic applications, particularly in cross-coupling reactions. The synthesis of (2,2'-bipyridine)nickel dichloride is typically achieved by reacting nickel(II) chloride with 2,2'-bipyridine. The introduction of this compound as a ligand would result in nickel complexes with modified steric and electronic profiles. The chloro-substituents would increase the steric bulk around the nickel center, potentially influencing the coordination number and geometry. Nickel can form complexes with varying stoichiometries of bipyridine ligands, and studies on the controlled decomposition of such complexes have provided insights into their stability. acs.org In mixed-ligand systems, such as those also containing thiourea (B124793) or pyrazole (B372694) derivatives, bipyridine acts as a crucial chelating agent, dictating the final structure, which can range from square-planar to octahedral. core.ac.ukorientjchem.org The formation of a mononuclear nickel(II) complex with a tris-bipyridine ligand, where the central bipyridine unit coordinates to the metal, demonstrates the selective coordination behavior influenced by ligand design. rsc.org For a complex of this compound with nickel, the electron-withdrawing chlorine atoms would render the nickel center more electrophilic, which could modulate its catalytic activity.

Tungsten Complexes

Tungsten complexes containing bipyridine ligands have been explored in various oxidation states. Tungsten(IV) cyano complexes of the type [W(CN)6(bpy)]2- have been synthesized and characterized. mdpi.com Studies on analogous complexes with dimethyl-substituted bipyridines show that the presence of substituents on the bipyridine ring weakens and lengthens the tungsten-ligand bonds. mdpi.com A similar effect would be anticipated for the this compound ligand. The steric and electronic properties of ligands are crucial in stabilizing tungsten acetylene (B1199291) complexes. acs.org Research on tungsten complexes with substituted pyridine-2-thiolate (B1254107) ligands has shown that both steric demand and electron-withdrawing features influence reactivity, such as the intramolecular insertion of acetylene. acs.org The this compound ligand, combining both significant steric bulk and strong electron-withdrawing character, would be expected to impart unique stability and reactivity to its tungsten complexes.

Stereochemical Aspects of Coordination

The three-dimensional arrangement of ligands around a central metal ion, or stereochemistry, is a critical aspect of coordination chemistry that dictates the properties and reactivity of a complex. numberanalytics.comntu.edu.sg For octahedral complexes with the general formula [M(L)2X2], where L is a bidentate ligand like this compound and X is a monodentate ligand, two geometric isomers are possible: cis and trans. ntu.edu.sgopenstax.org

In the cis isomer, the two X ligands are positioned adjacent to each other, at a 90-degree angle.

In the trans isomer, the two X ligands are located on opposite sides of the metal center, at a 180-degree angle.

A key stereochemical feature arising from the use of 3,3'-disubstituted bipyridine ligands is atropisomerism . This phenomenon occurs due to hindered rotation around the C2-C2' single bond connecting the two pyridine (B92270) rings. The bulky chlorine atoms at the 3 and 3' positions prevent free rotation, leading to the existence of stable, non-interconvertible rotational isomers (atropisomers) that are chiral. The coordination of this chiral ligand to a metal center can thus result in diastereomeric complexes.

Table 1: Possible Isomers for an Octahedral Complex [M(3,3'-Cl₂-bpy)₂Cl₂]
Isomer TypeDescriptionSpatial Arrangement
cisChloride ligands are adjacent (90° apart).Two 3,3'-Cl₂-bpy ligands and two adjacent Cl ligands.
transChloride ligands are opposite (180° apart).Two 3,3'-Cl₂-bpy ligands and two opposite Cl ligands.
AtropisomerismHindered rotation around the C2-C2' bond of the ligand itself creates chiral conformers.The two pyridine rings of the ligand are not coplanar.

Electronic Influence of 3,3'-Dichloro Substituents on Metal-Ligand Interactions

The electronic properties of a bipyridine ligand can be systematically tuned by introducing substituents onto the pyridine rings. researchgate.netuva.nl The two chlorine atoms in this compound are strongly electron-withdrawing due to their high electronegativity (an inductive or -I effect). This electronic perturbation has profound consequences for the metal-ligand interactions within a coordination complex.

Modification of Redox Potentials : The electron-withdrawing nature of the chloro-substituents decreases the electron density on the bipyridine ligand system. This makes the ligand-centered orbitals lower in energy. Consequently, the reduction of the complex (which is often ligand-based) occurs at less negative potentials compared to complexes with unsubstituted bipyridine. frontiersin.org Conversely, the oxidation of the metal center becomes more difficult, shifting the metal-based oxidation potential to more positive values.

Influence on Spectroscopic Properties : The electronic effects of substituents are observable in the absorption spectra of the complexes. researchgate.net The energy of the metal-to-ligand charge transfer (MLCT) bands, which is a hallmark of many transition metal-bipyridine complexes, is directly related to the energy gap between the metal d-orbitals (HOMO) and the ligand π*-orbitals (LUMO). Electron-withdrawing groups like chlorine stabilize the ligand's LUMO, leading to a lower energy MLCT transition and a red-shift (shift to longer wavelengths) in the absorption maximum. researchgate.net

Activation of the Ligand : Coordination to a metal center can alter the chemical reactivity of the ligand itself. For example, in 4,4'-dichloro-2,2'-bipyridine, coordination to a Ru(II) center renders the chlorine atoms susceptible to nucleophilic displacement, a reaction that is difficult with the free ligand. chemicalbook.com This suggests that the electron-withdrawing effect of the metal center, compounded by the inherent properties of the chloro-substituents, activates the C-Cl bond.

Table 2: Predicted Electronic Effects of 3,3'-Dichloro Substituents
PropertyEffect of Dichloro-SubstituentsUnderlying Reason
Ligand Reduction PotentialBecomes less negative (easier to reduce).Stabilization of the ligand's π* (LUMO) orbitals.
Metal Oxidation PotentialBecomes more positive (harder to oxidize).Reduced electron donation from the ligand to the metal.
MLCT Absorption EnergyDecreases (red-shift).Smaller HOMO-LUMO gap due to stabilized LUMO.
M-N Bond StrengthPotentially weakened.Reduced basicity of the nitrogen donor atoms.

Redox Non-Innocence of Bipyridine Ligands in Metal Complexes

In many coordination complexes, ligands are considered "innocent," acting merely as spectator species that provide a stable coordination environment for a redox-active metal center. However, 2,2'-bipyridine is a classic example of a "redox non-innocent" ligand. ethz.chresearchgate.netmdpi.com This means the ligand itself can actively participate in the redox chemistry of the complex, storing and transferring electrons.

The redox non-innocence of bipyridine arises from its low-lying π* orbitals, which can readily accept electrons. A bipyridine ligand in a complex can exist in three different redox states:

The neutral form, bpy⁰ .

The one-electron reduced radical anion, bpy•⁻ .

The two-electron reduced dianion, bpy²⁻ .

This behavior has been demonstrated in a variety of complexes, including those with redox-inactive metals like zinc. nih.gov The reduction of a complex like [LZn(bpy)]+ can lead to the stepwise formation of LZn(bpy•) and [LZn(bpy²⁻)]⁻, where the added electrons reside primarily on the bipyridine ligand. nih.gov

The redox state of the bipyridine ligand can often be inferred from structural data. The C2-C2' bond that links the two pyridine rings is a strong indicator: in the neutral bpy⁰ form, it has significant single-bond character, while upon reduction to bpy•⁻ and bpy²⁻, electrons populate a π* orbital that is antibonding with respect to the C2-C2' bond, causing it to lengthen. researchgate.netmdpi.com Therefore, in complexes containing this compound, it is crucial to consider that any observed redox process may be centered on the ligand rather than, or in addition to, the metal ion. The electron-withdrawing chloro-substituents would make the ligand more easily reducible, enhancing its redox non-innocent character at more accessible potentials.

Catalytic Applications of Metal Complexes Incorporating 3,3 Dichloro 2,2 Bipyridine and Its Derivatives

Homogeneous Catalysis

Complexes of 3,3'-dichloro-2,2'-bipyridine and related bipyridyl ligands are effective in various homogeneous catalytic reactions. The nitrogen donor atoms of the bipyridine framework form stable chelate rings with transition metals, creating robust catalysts for numerous industrial processes. pensoft.net These complexes are recognized for their efficacy as stereospecific catalysts in reactions such as oxidation, reduction, and hydrolysis. pensoft.netpensoft.net

Metal complexes of bipyridine ligands have been successfully employed as catalysts in polymerization reactions. A notable example is the use of a dichloro(2,2′-bipyridine)copper complex, which, when combined with methylaluminoxane (B55162) (MAO), becomes an active and stereospecific catalyst for the polymerization of 1,3-dienes. nih.govdntb.gov.uanih.govresearchgate.net This catalytic system has been investigated as a more sustainable alternative to traditional cobalt and nickel catalysts. nih.govnih.gov

The copper-based catalyst has demonstrated the ability to polymerize various dienes, yielding polymers with distinct microstructures. nih.govdntb.gov.ua For instance, it produces predominantly syndiotactic 1,2-polybutadiene, crystalline syndiotactic 3,4-polyisoprene, and crystalline cis-1,4-poly(2,3-dimethyl-1,3-butadiene). nih.govnih.gov The structure of the monomer plays a crucial role in determining the stereoselectivity of the polymerization. nih.gov The resulting polymers often exhibit high molecular weights and narrow molecular weight distributions, suggesting the presence of single-site catalysts. mdpi.com

MonomerCatalyst SystemPolymer MicrostructureReference
1,3-ButadieneCuCl₂(bipy)/MAOSyndiotactic 1,2-polybutadiene nih.gov
IsopreneCuCl₂(bipy)/MAOCrystalline syndiotactic 3,4-polyisoprene nih.govmdpi.com
2,3-Dimethyl-1,3-butadieneCuCl₂(bipy)/MAOCrystalline cis-1,4-poly(2,3-dimethyl-1,3-butadiene) nih.gov
3-Methyl-1,3-pentadieneCuCl₂(bipy)/MAOCrystalline syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) nih.gov

The Kumada-Tamao-Corriu cross-coupling reaction, which forms carbon-carbon bonds by reacting an organohalide with a Grignard reagent, is a cornerstone of organic synthesis. researchgate.netacgpubs.orgnumberanalytics.com This reaction is typically catalyzed by nickel or palladium complexes. numberanalytics.comarkat-usa.org Bipyridine ligands are effective in these catalytic systems. For example, nickel(II) complexes containing 2,2'-bipyridine (B1663995) ligands are known to catalyze the Kumada-Tamao-Corriu coupling reaction. Iron(II) complexes with bipyridine ligands, such as [FeCl₂(bpy)₂], have also been used for the cross-coupling of substrates like bromocyclohexane (B57405) with phenylmagnesium bromide, yielding the coupled product in high yields. researchgate.net While specific studies focusing exclusively on the 3,3'-dichloro derivative are less common, the general applicability of bipyridine ligands suggests its potential in this area. researchgate.netacgpubs.org

Bipyridine-ligated metal complexes are versatile catalysts for oxidation reactions. Ruthenium complexes containing bipyridine ligands, for instance, have been studied for the epoxidation of olefins like cis-cyclooctene and limonene (B3431351) using iodosylbenzene as the oxidant. researchgate.net Similarly, dioxotungsten(VI) complexes with 2,2'-bipyridine ligands can catalyze the epoxidation of cyclooctene. acs.org Molybdenum complexes, such as dichloro-dioxo-[4,4'-dicarboxylato-2,2'-bipyridine]-Mo(VI), have been shown to be efficient catalysts for the photo-epoxidation of various alkenes using molecular oxygen. mdpi.com

In the realm of allylic oxidation, copper complexes with chiral bipyridine-type ligands have demonstrated good enantioselectivity. nih.gov Copper(I) complexes with chiral bipyridine ligands derived from natural sources like β-pinene and 3-carene (B45970) have been used for the allylic oxidation of cyclic olefins, showing high reaction rates and enantiomeric excesses up to 82%. nih.gov Although modern methods often seek to avoid toxic or expensive reagents, the fundamental catalytic utility of these complexes remains significant. nih.gov

ReactionCatalystSubstrateOxidantKey FindingReference
Olefin Epoxidationcis-[RuCl₂(dppb)(2,2′-bipy)]cis-CyclooctenePhIOFollows Michaelis-Menten kinetics researchgate.net
Photo-epoxidationDichloro-dioxo-[4,4'-dicarboxylato-2,2'-bipyridine]-Mo(VI)/TiO₂AlkenesO₂Efficient and durable under UV-vis light mdpi.com
Asymmetric Allylic OxidationCopper(I) complexes with chiral bipyridine ligandsCyclic olefinsPhenylhydrazineUp to 82% ee nih.gov
Asymmetric Allylic OxidationPyridine (B92270) bis(diphenyloxazoline)-Copper complexesOlefinstert-Butyl perbenzoateUp to 86% ee acs.org

Transfer hydrogenation, which uses organic molecules as a hydrogen source to reduce substrates like ketones, is a widely used synthetic method. rsc.org Ruthenium(II) complexes are among the most efficient homogeneous catalysts for this transformation. rsc.org Complexes of ruthenium bearing bipyridine-based ligands have been developed and show high catalytic activity. rsc.org The steric and electronic properties of the ligands significantly influence the catalytic efficiency. rsc.org Similarly, tethered half-sandwich organoruthenium catalysts have shown potent activity in the transfer hydrogenation of NAD⁺ to NADH using formate (B1220265) as the hydride source. acs.org Copper complexes ligated by pincer-type ligands have also been explored for the hydrogenation of aldehydes and ketones. rsc.org While these examples often feature other bipyridine derivatives, they highlight the ligand class's suitability for hydrogenation catalysis. dicle.edu.trubc.ca

Metal complexes incorporating bipyridine ligands can catalyze hydrolysis reactions. pensoft.net For example, diiron complexes have been designed as models for purple acid phosphatase to study and perform the hydrolysis of phosphodiesters. acs.org It was found that substituting one of the 2,2'-bipyridine ligands in the complex [Fe₂O(bipy)₄(H₂O)(HO)]³⁺ with another bidentate ligand could significantly accelerate the rate of hydrolysis. acs.org This demonstrates that the ligand environment, which could be modulated by substituents like those on this compound, is critical for catalytic activity in hydrolysis. acs.org

Asymmetric Catalysis with Chiral Bipyridine Ligands

The development of chiral 2,2'-bipyridine ligands is of great interest for asymmetric catalysis. chemrxiv.org These ligands create a chiral environment around the metal center, enabling enantioselective transformations. diva-portal.org Various strategies exist for synthesizing chiral bipyridines, often starting from the chiral pool. diva-portal.org

A new class of C₂-symmetric chiral 2,2'-bipyridine ligands, known as SBpy, was designed for the highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. nih.gov These ligands feature minimized steric hindrance and structural tunability, leading to excellent results in forming chiral diaryl carbinols. nih.gov Similarly, C₂-symmetric bipyridine-N,N'-dioxide ligands have been successfully applied in nickel-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving high yields and enantioselectivities up to 99% ee. rsc.org Copper(I) complexes with chiral bipyridine ligands have been used in the asymmetric allylic oxidation of olefins and in cyclopropanation reactions, affording good to high levels of enantioselectivity. nih.gov The specific architecture of the ligand is crucial for controlling the stereochemical outcome of the reaction. nih.gov

Asymmetric Allylic Oxidation

Copper complexes featuring chiral bipyridine ligands have demonstrated notable efficacy in the asymmetric allylic oxidation of cyclic olefins. nih.gov For instance, copper(I) complexes derived from chiral bipyridine ligands have been shown to catalyze the allylic oxidation of cyclic olefins with good enantioselectivity, achieving up to 82% enantiomeric excess (ee). nih.gov These reactions are often characterized by remarkably high reaction rates. nih.gov

The choice of oxidant and the specific structure of the chiral ligand are critical factors influencing the enantioselectivity of the oxidation. Research has shown that using tert-butyl peroxybenzoate as the oxidant in the presence of a chiral, nonracemic C2-symmetric 2,2'-bipyridyl copper(I) complex can lead to enantioselectivities of up to 91% ee for the allylic oxidation of various cyclic alkenes. rsc.org This represents a high level of enantioselectivity for a bipyridyl ligand copper(I) complex in this type of reaction. rsc.org

The development of new chiral 2,2'-bipyridine ligands, often synthesized from the chiral pool, has been a key strategy in advancing asymmetric allylic oxidation. nih.gov For example, ligands derived from natural products like β-pinene, 3-carene, and α-pinene have been successfully employed. nih.gov The modular nature of these ligands allows for systematic tuning of the steric and electronic environment around the metal center, which is crucial for achieving high levels of asymmetric induction. nih.gov

Asymmetric Cyclopropanation

The construction of chiral cyclopropanes is a significant transformation in organic synthesis, and metal complexes of this compound derivatives have emerged as valuable catalysts in this area. Copper-catalyzed asymmetric cyclopropanation reactions using chiral bipyridine ligands have been reported to proceed with enantioselectivities of up to 76% ee and high diastereoselectivity, favoring the trans isomer. nih.gov

The design of the chiral ligand plays a pivotal role in the success of asymmetric cyclopropanation. For instance, C2-symmetric planar-chiral bipyridine ligands have been developed and applied to the catalytic enantioselective cyclopropanation of olefins. chemrxiv.org These ligands create a well-defined chiral pocket around the metal center, which effectively controls the stereochemical outcome of the reaction.

Recent advancements have focused on the use of gem-dichloroalkanes as carbene precursors in cobalt-catalyzed asymmetric cyclopropanation reactions. dicp.ac.cn This methodology has demonstrated high levels of enantioselectivity for a range of alkenes, including those that are typically challenging substrates. dicp.ac.cn The catalyst's sensitivity to the steric properties of the alkene substrate highlights the importance of the ligand architecture in dictating reactivity and selectivity. dicp.ac.cn

Control of Stereochemical Environment in Catalytic Cycles

The substituents on the 3,3'-positions of the 2,2'-bipyridine ligand exert profound control over the stereochemical environment of the coordinated metal center throughout the catalytic cycle. The steric bulk of these substituents can influence the binding of substrates and the geometry of the transition states, thereby dictating the stereoselectivity of the reaction.

For example, in copper-catalyzed reactions, the architecture of the bipyridine ligand is directly linked to the level of asymmetric induction observed in both allylic oxidation and cyclopropanation. nih.gov The rigid and well-defined chiral environment created by these ligands is essential for effective stereochemical communication between the catalyst and the substrate.

Furthermore, the introduction of substituents at the 3,3'-positions can induce axial chirality in the bipyridine ligand, which can be a powerful tool for stereocontrol. chemrxiv.org Chelation of a metal to these ligands can force the pyridine rings towards coplanarity, but significant steric repulsion from the 3,3'-substituents can prevent a fully planar conformation, leading to a specific and influential chiral pocket around the metal. chemrxiv.org This precise control over the three-dimensional space around the catalytic center is fundamental to achieving high levels of enantioselectivity.

Role of Ligand Architecture in Catalytic Activity and Selectivity

The architecture of the this compound ligand is a determining factor for both the activity and selectivity of its metal complexes in catalysis. The electronic effects of the chlorine substituents and the steric hindrance imposed by these and other groups on the ligand framework work in concert to fine-tune the catalytic properties of the metal center.

The chlorine atoms at the 3,3'-positions are electron-withdrawing, which can modulate the redox potential of the metal center and its Lewis acidity. This electronic tuning can influence the rate of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Steric factors, particularly the size and placement of substituents on the bipyridine backbone, play a crucial role in creating a chiral environment that can effectively discriminate between different stereochemical pathways. For instance, the introduction of bulky groups at the 3,3'-positions can create a "chiral pocket" that sterically directs the approach of the substrate, leading to high enantioselectivity. chemrxiv.org The rigidity of the ligand backbone is also important for maintaining a well-defined chiral environment throughout the catalytic process. chemrxiv.org

The interplay between electronic and steric effects is exemplified in the development of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands. The steric strain introduced by the 3,3'-dimethyl groups was evident from the structural analysis of its Fe(II) complex and was shown to influence the chiral induction in asymmetric reactions. rsc.org

The following table summarizes the performance of various catalyst systems incorporating derivatives of 2,2'-bipyridine in asymmetric catalysis, highlighting the impact of ligand structure on enantioselectivity.

Catalyst SystemReactionSubstrateEnantiomeric Excess (ee)Reference
Copper(I) complex with chiral bipyridine ligandAllylic OxidationCyclic Olefinup to 82% nih.gov
Copper(I) complex with C2-symmetric bipyridyl ligandAllylic OxidationCyclic Alkenesup to 91% rsc.org
Copper catalyst with chiral bipyridine ligandCyclopropanationOlefinup to 76% nih.gov
Cobalt catalyst with chiral pyridine bis(oxazoline) ligandCyclopropanation1,3-Dieneup to 45% dicp.ac.cn

This data underscores the significant role that the ligand architecture plays in determining the stereochemical outcome of these important catalytic transformations.

Supramolecular Chemistry and Advanced Materials Science

Design Principles for Coordination Polymers and Networks

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The final structure and properties of these materials are dictated by the coordination geometry of the metal, the structure of the organic ligand, and the reaction conditions.

The 3,3'-Dichloro-2,2'-bipyridine ligand is expected to coordinate to metal centers through its two nitrogen atoms, similar to the parent 2,2'-bipyridine (B1663995). However, the chlorine substituents introduce key differences:

Steric Hindrance: The chlorine atoms are located adjacent to the coordinating nitrogen atoms. This steric bulk can influence the coordination environment of the metal ion, potentially leading to distorted geometries compared to complexes with unsubstituted bipyridine. It may also limit the number of ligands that can coordinate to a single metal center.

Electronic Effects: Chlorine is an electron-withdrawing group, which reduces the electron density on the pyridine (B92270) rings and the nitrogen atoms. This can weaken the metal-ligand bond strength compared to 2,2'-bipyridine.

Secondary Interactions: The chlorine atoms can participate in non-covalent interactions, such as halogen bonding, which can play a crucial role in directing the three-dimensional structure of the resulting coordination polymer.

While numerous coordination polymers have been synthesized using various bipyridine derivatives, specific examples employing this compound as the primary ligand are not extensively documented. The design of such polymers would involve a careful selection of metal ions whose coordination preferences can accommodate the steric and electronic properties of this specific ligand to form desired network topologies (e.g., 1D chains, 2D layers, or 3D frameworks).

Self-Assembly Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, both in its free form and within metal complexes, self-assembly would be driven by a combination of interactions that determine the final supramolecular architecture.

The process is governed by thermodynamics, where the individual components arrange themselves to reach a thermodynamic minimum. In the context of coordination-driven self-assembly, the reversible nature of metal-ligand bonds allows for "error-checking" during the assembly process, often leading to highly crystalline and well-defined structures. While general principles of supramolecular self-assembly are well-established, specific studies detailing the self-assembly phenomena of this compound are scarce. Research in this area would be necessary to understand how the interplay of steric hindrance from the chlorine atoms and the potential for specific intermolecular interactions guides the formation of discrete supramolecular structures or extended polymeric networks.

Applications in Advanced Materials

Bipyridine-based materials have found applications in diverse areas such as catalysis, solar energy conversion, and sensing. Complexes of ruthenium with 2,2'-bipyridine, for example, are famous for their use as photosensitizers in solar cells and as components in luminescent sensors. researchgate.netwikipedia.org

Materials incorporating the this compound ligand could potentially offer modified or novel properties:

Catalysis: The electronic and steric properties of the ligand can tune the reactivity of a metal catalyst. For example, complexes of copper with dichlorinated bipyridine have been explored as catalysts for polymerization. nih.gov

Luminescent Materials: The chlorine substituents can alter the energy levels of the ligand's molecular orbitals. This can impact the photophysical properties (absorption and emission spectra, quantum yields, and lifetimes) of its metal complexes, potentially leading to new phosphorescent materials for applications like organic light-emitting diodes (OLEDs).

Functional Polymers: As a building block for coordination polymers, it could be used to create materials with specific porosities for gas storage or separation, or with tailored electronic properties.

Despite this potential, there is a lack of specific reports on the applications of materials derived from this compound, indicating a promising area for future research and development.

Crystal Engineering

Crystal engineering relies on the rational design and synthesis of crystalline solids by controlling intermolecular interactions. In the context of halogenated heterocycles like this compound, non-covalent interactions such as halogen bonding and π–π stacking are pivotal in dictating the final supramolecular architecture.

Bipyridine derivatives are widely used as versatile building blocks in crystal engineering due to their ability to form diverse supramolecular structures. nih.gov The chlorine atoms on the this compound ligand can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. nih.govmdpi.com This interaction has emerged as a robust tool for constructing new functional materials. nih.gov In co-crystals, the nitrogen atoms of the bipyridine moiety typically act as halogen bond acceptors, forming predictable N···X (where X is a halogen) interactions with suitable halogen bond donors. acs.orgacs.org

The chlorine substituents in this compound can also influence crystal packing by participating in other weak interactions, such as C–H···Cl hydrogen bonds. The interplay between these directional forces and less specific van der Waals forces governs the assembly of molecules in the solid state. mdpi.com Studies on other halogenated bipyridines have shown that the position and nature of the halogen can direct the aggregation of molecules, for instance by linking primary hydrogen-bonded motifs together. mdpi.com While the two pyridine rings in 2,2'-bipyridine are often co-planar, steric hindrance from substituents can introduce a torsional angle between them, which further influences the crystal packing and the formation of extended networks. acs.orgfrontiersin.org

Interaction TypeDescriptionRole in Crystal Engineering
Halogen Bond (N···Cl) A non-covalent interaction between the nucleophilic nitrogen lone pair of one molecule and the electrophilic region of a chlorine atom on another.Directs the assembly of co-crystals, forming predictable and robust supramolecular synthons. nih.govacs.org
π–π Stacking Attractive, non-covalent interactions between aromatic rings.Contributes to the stabilization of the crystal lattice, often leading to stacked columnar structures. researchgate.net
C–H···Cl Hydrogen Bond A weak hydrogen bond between a carbon-bound hydrogen and a chlorine atom.Acts as a secondary interaction that helps to consolidate and stabilize the three-dimensional supramolecular network. nih.gov
Halogen···π Interaction An interaction between a halogen atom and the π-electron system of an aromatic ring.Can link molecular sheets and dimers, contributing to the overall 3D crystal architecture. nih.gov

Molecular Recognition Systems

Molecular recognition is the specific, non-covalent binding of two or more molecules. The structural rigidity and defined placement of hydrogen/halogen bond donors and acceptors in this compound make it a candidate for designing systems with high specificity. The formation of co-crystals with other molecules, known as co-formers, is a primary example of molecular recognition in the solid state.

The nitrogen atoms of the bipyridine core are effective hydrogen bond acceptors, readily forming O–H···N or N–H···N synthons with complementary molecules like carboxylic acids or amides. researchgate.net The presence and position of the chlorine atoms on the 3,3'-dichloro isomer can sterically and electronically modulate these primary interactions. For example, the electron-withdrawing nature of chlorine reduces the basicity of the nitrogen atoms, which can weaken potential hydrogen bonds compared to the unsubstituted 2,2'-bipyridine.

Simultaneously, the chlorine atoms provide sites for halogen bonding, allowing for orthogonal self-assembly where different interactions control molecular arrangement in different dimensions. A systematic study on various 2,2'-bipyridine derivatives showed that they act as ditopic halogen bond acceptors, forming strong I···N or Br···N bonds. acs.orgacs.org This predictable binding behavior is the foundation of using such molecules for the rational design of complex supramolecular assemblies and for recognizing specific molecular targets.

Light-Emitting Materials and Optoelectronic Devices

Transition metal complexes featuring substituted 2,2'-bipyridine ligands are at the forefront of research into light-emitting materials for applications such as Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs). rsc.orggoogle.com The photophysical properties of these complexes, including their emission color, efficiency, and lifetime, are largely governed by metal-to-ligand charge transfer (MLCT) excited states. wikipedia.org

The introduction of chloro-substituents onto the bipyridine frame, as in this compound, significantly impacts the electronic properties of the ligand. Chlorine is an electron-withdrawing group, which stabilizes the π* orbitals of the bipyridine ligand. This stabilization generally leads to a blue-shift (an increase in energy) of the MLCT absorption and emission bands compared to complexes with unsubstituted bipyridine. researchgate.net

Research on related complexes provides insight into the expected performance. For instance, heteroleptic copper(I) complexes with 6,6'-dichloro-2,2'-bipyridine (B1589837) have been synthesized and investigated as luminophores in LECs. These complexes were found to be orange-to-red emitters, with solid-state photoluminescence quantum yields (PLQY) reaching up to 17%. rsc.org Similarly, ruthenium(II) bipyridine complexes are well-known emitters, and their electroluminescence has been successfully utilized in OLEDs, achieving high brightness and efficiencies. utexas.educmu.edunih.gov By analogy, coordination complexes of this compound with metals like Ru(II), Pt(II), or Cu(I) are expected to be phosphorescent emitters, with the precise emission energy and efficiency being highly dependent on the coordination geometry and the nature of the metal center.

Complex Type (Illustrative Examples)Emission ColorQuantum Yield (Φ)Device Application
[Cu(xantphos)(6,6'-Cl2bpy)][PF6]Orange-Red17% (solid state)Light-Emitting Electrochemical Cells (LECs) rsc.org
Ru(bpy)3(ClO4)2Red1.4% (external quantum efficiency)Organic Light-Emitting Diodes (OLEDs) utexas.edu
[Pt(C^N^N)Cl] type complexesBlue-Green to RedTunable, often >20%Organic Light-Emitting Diodes (OLEDs) nih.gov

Bioelectronics and Redox-Active Materials

The reversible redox properties of bipyridine and its metal complexes make them highly suitable for applications in bioelectronics and as active materials in energy storage systems, such as redox flow batteries. wikipedia.org The ability of the bipyridine ligand to accept and donate electrons is central to these functions.

The introduction of electron-withdrawing chlorine atoms at the 3 and 3' positions is expected to make the reduction of the this compound ligand more facile (occur at a less negative potential) compared to unsubstituted 2,2'-bipyridine. This tuning of redox potential is critical for designing materials for specific applications. For example, in biophotovoltaic devices, cobalt-bipyridine complexes have been used as redox mediators to facilitate electron transfer from photosystem I. nih.gov The redox potential of the mediator must be precisely matched with the biological component to ensure efficient electron donation.

In the field of energy storage, bipyridinium salts (viologens) are prominent anolyte materials in aqueous organic redox flow batteries. frontiersin.orgnih.gov Systematic studies have shown that the electrochemical behavior depends significantly on the bipyridine isomer and its substituents. nih.gov A divalent bipyridine cation undergoes a two-step reduction to a neutral molecule via a stable radical cation. frontiersin.org The potential at which these reductions occur can be tuned by functionalization. Therefore, complexes or derivatives of this compound could be developed as redox-active materials with tailored potentials for use in next-generation batteries or as mediators in bioelectrochemical systems.

Compound ClassApplicationKey Redox Property
Cobalt-bipyridine complexesRedox mediators in biophotovoltaicsAppropriate midpoint potential for electron donation to photosystems. nih.gov
Bipyridinium salts (Viologens)Anolytes in redox flow batteriesReversible two-step reduction; tunable redox potential via substitution. frontiersin.orgnih.gov
Ruthenium-bipyridine complexesGeneral electrochemistryExhibit multiple, often reversible, ligand-centered and metal-centered redox events. rsc.org
Copper-bipyridine complexesElectrochemical systemsRedox behavior is highly dependent on solvent and coordination number. researchgate.net

Theoretical and Computational Investigations of 3,3 Dichloro 2,2 Bipyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a principal computational tool for investigating the properties of molecules like 3,3'-Dichloro-2,2'-bipyridine. It offers a balance of accuracy and computational cost, making it suitable for analyzing electronic structures, predicting spectroscopic properties, and evaluating reactivity.

Electronic Structure Analysis

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. For this compound, the introduction of electronegative chlorine atoms at the 3 and 3' positions of the bipyridine framework is anticipated to significantly modulate its electronic properties compared to the parent 2,2'-bipyridine (B1663995).

Key Electronic Descriptors:

Molecular Orbitals: The chlorine substituents act as electron-withdrawing groups through the inductive effect. This is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy would enhance the π-acceptor capability of the ligand when coordinated to a metal center, which can influence the stability and reactivity of the resulting complex.

Electron Density Distribution: Calculations would likely show a polarization of electron density away from the pyridine (B92270) rings towards the chlorine atoms. The molecular electrostatic potential (MEP) map would highlight the nitrogen lone pairs as the primary sites for metal coordination.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound No specific research data is available for this compound. The table below is illustrative of typical data obtained from DFT calculations for similar molecules.

PropertyExpected Trend vs. 2,2'-bipyridineTheoretical Implication
HOMO EnergyLower (More Negative)Higher ionization potential
LUMO EnergyLower (More Negative)Higher electron affinity; Better π-acceptor
HOMO-LUMO GapPotentially altered, affecting electronic transitionsShift in UV-Vis absorption spectra
Dipole MomentIncreasedGreater polarity

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, NMR, ESR)

Computational methods are frequently used to predict and interpret spectroscopic data.

UV-Vis and Fluorescence: Time-Dependent DFT (TD-DFT) is the standard approach for calculating excited states and predicting electronic absorption and emission spectra. The π → π* transitions of the this compound ligand would be calculated, and for its metal complexes, the characteristic Metal-to-Ligand Charge Transfer (MLCT) bands could be predicted.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing nature of the chlorine atoms would be expected to induce a downfield shift in the signals of nearby protons and carbon atoms.

ESR Spectroscopy: For paramagnetic metal complexes containing this ligand, DFT can be used to compute the g-tensor and hyperfine coupling constants, which are crucial for interpreting Electron Spin Resonance (ESR) spectra and understanding the distribution of unpaired electron density.

Evaluation of Ligand Reactivity and Dearomatization Pathways

DFT is a powerful tool for exploring reaction mechanisms. The presence of chlorine atoms on the bipyridine rings is expected to influence the ligand's reactivity. Computational studies could map potential energy surfaces for reactions such as nucleophilic or electrophilic attack. Furthermore, in the context of certain metal complexes, the dearomatization of the pyridine rings is a possible reaction pathway, and DFT could be used to calculate the energetic barriers for such transformations.

Mechanistic Studies of Ligand Substitution Reactions

The kinetics and mechanisms of ligand substitution at metal centers are profoundly influenced by the steric and electronic properties of the ancillary ligands. In a hypothetical complex containing this compound, the chlorine atoms in the 3 and 3' positions could sterically hinder the approach of an incoming ligand, potentially favoring a dissociative substitution mechanism over an associative one. DFT calculations would be employed to model the transition states for both pathways to determine the most likely mechanism.

Analysis of Metal-Ligand Bonding and Electron Transfer Processes

The interaction between a metal ion and the this compound ligand can be dissected using computational techniques. Methods like Natural Bond Orbital (NBO) analysis can quantify the σ-donating and π-accepting contributions to the metal-ligand bond. The enhanced π-acidity of the ligand due to the chloro substituents would likely strengthen the π-backbonding component of the metal-ligand interaction.

For redox-active complexes, DFT is used to calculate reduction potentials and to analyze the electronic structure of the oxidized and reduced species. This allows for the determination of whether electron transfer processes are centered on the metal or the ligand.

Computational Insights into Photophysical Pathways

The journey of a molecule after absorbing light can be traced computationally. For metal complexes of this compound, TD-DFT would be used to characterize the excited states, such as MLCT and ligand-centered (π-π*) states. The rates of key photophysical processes, including intersystem crossing and non-radiative decay, can be estimated. The presence of the "heavy" chlorine atoms could enhance spin-orbit coupling, potentially leading to more efficient intersystem crossing from singlet to triplet excited states, which would have significant implications for the luminescence properties of the complex.

Advanced Ligand Design and Functionalization Strategies Incorporating 3,3 Dichloro 2,2 Bipyridine Scaffolds

Systematic Derivatization for Tailored Properties (e.g., Dicarboxy-, Di(pyrazinamoyl)-bipyridines)

Systematic derivatization of the 3,3'-dichloro-2,2'-bipyridine core is a key strategy to introduce new functional groups that can alter the ligand's coordination behavior, solubility, and photophysical properties. A prominent example is the synthesis of 2,2'-bipyridine-3,3'-dicarboxylic acid (H2bpdc), a derivative that has garnered significant attention. This compound is often employed as a ligand in coordination chemistry due to its capacity to form stable complexes with a variety of metal ions. The carboxylic acid groups provide versatile coordination modes and can participate in the construction of metal-organic frameworks (MOFs).

The synthesis of such dicarboxy derivatives often involves transition metal-catalyzed coupling reactions. These methods have largely superseded older, harsher synthetic routes, offering higher yields and greater functional group tolerance. For instance, palladium-catalyzed direct coupling of pyridine (B92270) N-oxides with halopyridines has proven to be an effective strategy for creating unsymmetrically substituted bipyridines, which can then be further modified to install carboxylic acid functionalities.

Another avenue for derivatization involves the introduction of pyrazine-containing moieties. While the direct synthesis of di(pyrazinamoyl)-bipyridines from this compound is a specialized area, the synthesis of related structures like 3,3'-dichloro-2,2'-bipyrazine highlights the potential for creating extended π-systems based on pyrazine units. Such derivatives are of interest for their electronic properties and potential applications in materials science. The incorporation of pyrazine and bipyridine linkers has been explored in the context of MOFs, where they can mediate magnetic or electronic coupling between metal centers.

Table 1: Examples of Derivatized 3,3'-Disubstituted-2,2'-bipyridines and their Applications

DerivativeFunctional GroupsKey Application Areas
2,2'-Bipyridine-3,3'-dicarboxylic acid-COOHCoordination chemistry, Metal-organic frameworks (MOFs)
3,3'-Diamino-2,2'-bipyridine derivatives-NH-Acyl, -NH-ArylPotential therapeutic agents (e.g., for Alzheimer's disease)
3,3'-Dichloro-2,2'-bipyrazine-Cl, pyrazine ringsPrecursor for pyrazine-based π-extended systems

Introduction of Chirality and Atropisomerism for Asymmetric Applications

The introduction of chirality into the 3,3'-disubstituted-2,2'-bipyridine scaffold is crucial for its application in asymmetric catalysis. Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a key feature of many chiral bipyridine ligands. The substitution at the 3 and 3' positions creates a sterically hindered environment around the C2-C2' bond, leading to separable, non-interconverting rotational isomers (atropisomers).

The synthesis of atropisomeric bipyridine ligands often involves stereoselective methods. For example, the oxidative coupling of chiral pyridine N-oxides can produce axially chiral bipyridine N,N'-dioxides with high chemo- and stereoselectivity. Another approach involves the synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands, where the stereochemistry is established through a multi-step synthesis starting from commercially available chiral precursors. These chiral ligands have shown promise in asymmetric reactions such as the Mukaiyama aldol and thia-Michael reactions when complexed with metal ions like Fe(II).

The design of these chiral ligands often focuses on creating a well-defined chiral pocket around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction. The conformational rigidity and the specific spatial arrangement of the substituents on the bipyridine core are critical for achieving high enantioselectivity.

Table 2: Strategies for Introducing Chirality into 2,2'-Bipyridine (B1663995) Scaffolds

StrategyDescriptionExample
Atroposelective SynthesisDirect synthesis of atropisomers through stereoselective reactions.Oxidative dimerization of chiral pyridine N-oxides.
Chiral Pool SynthesisUtilization of readily available chiral starting materials to build the chiral ligand.Synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol from chiral precursors.
Resolution of RacematesSeparation of a racemic mixture of atropisomers into individual enantiomers.Spontaneous resolution of 2,2'-Bipyridyl-3,3'-dicarboxylic acid upon crystallization.

Strategies for Tuning Electronic Properties (e.g., N-Oxidation, Substituent Effects)

The electronic properties of the this compound ligand can be precisely tuned to modify the reactivity and photophysical characteristics of its metal complexes. This is achieved through strategies such as N-oxidation and the introduction of electron-donating or electron-withdrawing substituents.

N-Oxidation: The oxidation of one or both nitrogen atoms of the bipyridine ring to form N-oxides significantly alters the electronic structure. Bipyridine N,N'-dioxides are not only intermediates in the synthesis of chiral ligands but also act as powerful Lewis base catalysts themselves. The N-oxide groups are more electron-withdrawing than the parent pyridine nitrogens, which can influence the redox potential of the corresponding metal complexes.

Substituent Effects: The introduction of various substituents at different positions on the bipyridine rings provides a powerful tool for fine-tuning the ligand's electronic properties through inductive (±I) and mesomeric (±M) effects. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or cyano (-CN), decrease the electron density on the bipyridine core. This generally leads to a positive shift in the reduction potentials of the corresponding metal complexes. Conversely, electron-donating groups, like dimethylamino (-N(Me)2) or phenyl (-Ph), increase the electron density, resulting in a negative shift of the reduction potentials.

These electronic modifications are crucial for applications in areas like electrocatalysis, where the redox properties of the catalyst are critical for its performance. For example, in the context of CO2 reduction, the electron density at the metal center, modulated by the bipyridine ligand, strongly influences the reactivity towards the CO2 molecule.

Table 3: Effect of Substituents on the Electronic Properties of Bipyridine Ligands

Substituent TypeExampleEffect on Bipyridine CoreImpact on Metal Complex Redox Potential
Electron-Withdrawing-CF3, -CNDecreases electron densityShifts to more positive values
Electron-Donating-N(Me)2, -PhIncreases electron densityShifts to more negative values
N-OxidationN→OIncreases electron-withdrawing characterModifies redox properties

Synthesis of Bipyridine-Based Linkers for Macromolecular Conjugates (e.g., DNA)

The functionalization of this compound derivatives to create linkers for conjugation to macromolecules like DNA is an emerging area of research with potential applications in diagnostics and therapeutics. These linkers are designed to covalently attach the bipyridine moiety, which can then coordinate to a metal center, to a biological molecule.

The synthesis of such linkers requires the introduction of a reactive functional group onto the bipyridine scaffold that can form a stable covalent bond with the macrom

Explorations in Bioinorganic Chemistry Activity and Interaction Studies of Complexes

Synthesis and Characterization of Metal Complexes with Potential Biological Activity

The synthesis of novel metal complexes is the foundational step for exploring their potential biological applications. This typically involves the reaction of a metal salt with the desired ligand, in this case, 3,3'-Dichloro-2,2'-bipyridine, followed by extensive characterization to determine the structure and properties of the resulting complex. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and elemental analysis are crucial for confirming the successful coordination of the ligand to the metal center.

Despite the interest in bipyridine-based ligands for creating biologically active metal complexes, a thorough search of scientific databases and peer-reviewed literature did not yield any specific studies detailing the synthesis and characterization of metal complexes derived from this compound with a focus on their potential biological activity. While numerous studies report on complexes of the parent 2,2'-bipyridine (B1663995) and other substituted derivatives, research specifically targeting the 3,3'-dichloro- substituted ligand in a biological context appears to be absent from the current body of published work.

In Vitro Studies of Antimicrobial Activity of Complexes (e.g., Antibacterial Activity)

The evaluation of the antimicrobial properties of new chemical entities is a critical area of research, given the rise of antibiotic-resistant pathogens. In vitro studies, such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains, are standard methods to assess the antibacterial potential of newly synthesized compounds.

A comprehensive literature search for in vitro antimicrobial activity studies of metal complexes specifically incorporating the this compound ligand did not uncover any published research. Consequently, there is no available data, including data tables of MIC values or detailed research findings, to report on the antibacterial or other antimicrobial activities of such complexes. The influence of the dichloro-substitution on the antimicrobial properties of bipyridine metal complexes therefore remains an uninvestigated area.

Investigation of Metal Complex Interactions with Biomolecules (e.g., DNA Binding and Intercalation)

Understanding the mechanism of action of potentially therapeutic metal complexes often involves studying their interactions with biological macromolecules. DNA is a primary target for many anticancer and antimicrobial agents. Investigations into DNA binding and intercalation are commonly performed using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements to determine the mode and strength of the interaction.

Following an extensive review of scientific literature, no studies were found that investigate the interaction of metal complexes of this compound with DNA or other biomolecules. As a result, there are no research findings or data tables related to the DNA binding constants, intercalation modes, or other biomolecular interactions for complexes of this specific ligand. The potential for these complexes to act as DNA-targeting agents is currently unexplored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.